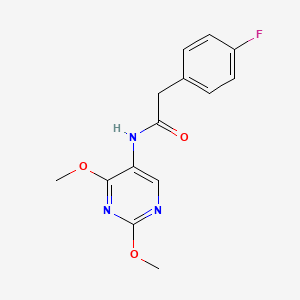

![molecular formula C23H20ClN3OS B2485938 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 922656-38-0](/img/structure/B2485938.png)

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals that combine structural elements from benzo[d]thiazol and naphthalenyl methanone groups. These classes are known for their potential in various biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

While specific synthesis details for this compound are not directly available, related research on benzo[d]thiazole derivatives shows a variety of synthetic routes, often involving nucleophilic substitution reactions and condensation processes. For instance, the synthesis of related compounds has been achieved through reactions involving hydrazine hydrate, phenylhydrazine, and other nucleophiles to yield products with potential anticancer evaluation (Gouhar & Raafat, 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR studies, is crucial for understanding the compound's configuration and stereochemistry. Research on similar molecules has demonstrated how molecular conformation and intermolecular interactions, such as hydrogen bonding, influence the stability and biological activity of the compounds (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound would likely involve its piperazine and methanone functional groups, facilitating interactions with biological targets or undergoing transformations under specific conditions. For related molecules, reactivity has been explored in the context of nucleophilic substitution reactions and their role in synthesizing bioactive derivatives (Fathalla & Hamed, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide insight into the compound's behavior in various environments. These characteristics are essential for designing formulations and understanding the compound's stability (Hijikata et al., 2010).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under different conditions, are fundamental for predicting the compound's interactions and transformations in biological systems or during synthesis. Studies on related compounds have explored these aspects through various chemical reactions and stability assessments under different conditions (Verma & Singh, 2015).

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Interaction

- Cannabinoids such as WIN 55,212-2 and HU 210 have been noted for their modulatory effects on inflammatory responses, potentially implicating the relevance of similar compounds in inflammation-related studies. These effects were antagonized by centrally administered SR141716A, a selective cannabinoid CB(1) receptor antagonist. The role of central cannabinoid CB(1) receptors in the anti-inflammatory activities of these compounds was highlighted, adding to the literature on the diverse anti-inflammatory properties of cannabinoid receptor ligands (Smith, Denhardt, & Terminelli, 2001).

Neuroprotection in Cerebral Ischemia

- Cannabinoids like R(+)-WIN 55212-2 were found to decrease hippocampal neuronal loss after transient global cerebral ischemia and reduce infarct volume after permanent focal cerebral ischemia in rats. The study indicated that cannabinoids might have therapeutic potential in disorders resulting from cerebral ischemia, such as stroke, and could protect neurons from injury through various mechanisms (Nagayama et al., 1999).

Neuromodulation

- Cannabinoid CB(1) receptor agonists like WIN 55,212-2 and CP 55,940 have been observed to inhibit acetylcholine release in the rat hippocampus, a process that was prevented by the cannabinoid receptor antagonist SR 141716A. This suggested that acetylcholine output might be tonically inhibited by endogenous cannabinoids and implicated the potential relevance of cannabinoid receptors in learning and memory processes (Gessa, Mascia, Casu, & Carta, 1997).

Wirkmechanismus

Target of Action

Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and efficacy . .

Eigenschaften

IUPAC Name |

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3OS/c1-15-9-10-19(24)21-20(15)25-23(29-21)27-13-11-26(12-14-27)22(28)18-8-4-6-16-5-2-3-7-17(16)18/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQCZGLFILVJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)